CGP60474

Vue d'ensemble

Description

CGP60474 est un inhibiteur puissant des kinases dépendantes des cyclines (CDK) et de la protéine kinase C (PKC). Il est connu pour son efficacité élevée dans l'inhibition du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR-2) avec une valeur de CI50 de 84 nM . Ce composé a montré un potentiel significatif comme agent anti-endotoxique et est largement utilisé dans la recherche scientifique pour sa capacité à inhiber diverses kinases .

Méthodes De Préparation

La synthèse de CGP60474 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse principale comprend les étapes suivantes :

Formation de l'intermédiaire : L'étape initiale implique la réaction de la 3-chlorophénylamine avec des dérivés de pyrimidine pour former un composé intermédiaire.

Cyclisation : L'intermédiaire subit une cyclisation pour former la structure centrale du this compound.

Modifications finales : La dernière étape implique des modifications pour introduire les groupes fonctionnels souhaités, aboutissant à la formation du this compound.

Analyse Des Réactions Chimiques

CGP60474 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes amines, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les transformant en groupes amines.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

Anti-Inflammatory Effects in Sepsis

Research Findings:

A significant body of research has investigated the anti-inflammatory properties of CGP60474, particularly in the context of sepsis. A study utilizing the LINCS L1000 dataset identified this compound as a candidate drug for sepsis treatment. The study demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages by downregulating NF-κB activity. This mechanism was shown to alleviate endotoxemia in murine models, resulting in increased survival rates among treated mice compared to controls .

Key Data:

- Cytokine Inhibition: this compound inhibited IL-6 secretion in a concentration-dependent manner in LPS-stimulated J774.1 cells.

- Survival Rates: Mice treated with this compound exhibited a significantly higher survival rate in LPS-induced endotoxemia models compared to vehicle-treated groups .

Potential in Cancer Treatment

Research Insights:

In silico studies have suggested that this compound may be repurposed for treating various cancers. One study indicated that it could target multiple cancer-related pathways, including those associated with lung injury and inflammation, which are often exacerbated in cancer patients undergoing treatment . Although experimental validation is still needed, bioinformatics analyses have shown that this compound shares significant pathway overlap with known cancer treatments.

Key Data:

- Pathway Analysis: this compound targets 11 out of 12 pathways associated with lung injury in COVID-19 patients, indicating its potential role in managing complications arising from both cancer and viral infections .

Applications in Lung Injury Management

Research Findings:

Recent studies have highlighted the potential of this compound in treating lung injuries, particularly those associated with COVID-19. The compound was identified as a candidate for reversing gene expression changes related to lung injury markers, suggesting its therapeutic efficacy in this context . The ability to modulate inflammatory responses makes this compound a promising agent for mitigating lung damage.

Key Data:

- Gene Expression Reversal: this compound was shown to reverse the expression of several marker genes related to lung injury in cell line models treated with ACE2 inhibitors .

Summary of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Sepsis Treatment | Inhibition of pro-inflammatory cytokines | Increased survival rates in endotoxemia models |

| Cancer Treatment | Targeting cancer-related pathways | Potential repurposing indicated by bioinformatics |

| Lung Injury Management | Modulation of inflammatory responses | Reversal of gene expression changes related to lung injury |

Mécanisme D'action

CGP60474 exerts its effects by inhibiting the activity of CDKs and PKC. The compound binds to the ATP-binding sites of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the disruption of cell cycle progression and signal transduction pathways, ultimately resulting in cell cycle arrest and apoptosis . The molecular targets of this compound include CDK1, CDK2, CDK4, CDK5, CDK7, CDK9, and various isoforms of PKC .

Comparaison Avec Des Composés Similaires

CGP60474 est unique en sa capacité à inhiber à la fois les CDK et la PKC avec une grande puissance. Les composés similaires comprennent :

Staurosporine : Un inhibiteur puissant de la PKC avec un large spectre d'inhibition des kinases.

Époxomicine : Un inhibiteur des protéasomes avec une certaine activité contre les CDK.

Luminespib : Un inhibiteur de la protéine de choc thermique 90 (HSP90) avec certaines propriétés d'inhibition des kinases.

Comparé à ces composés, this compound est plus sélectif pour les CDK et la PKC, ce qui en fait un outil précieux pour étudier spécifiquement ces kinases .

Activité Biologique

CGP60474 is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammatory conditions. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

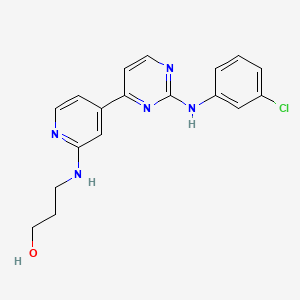

- Chemical Name : 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol

- Molecular Formula : C18H18ClN5O

- Purity : ≥98%

This compound primarily functions as an inhibitor of various CDKs, which are critical regulators of the cell cycle. The reported IC50 values for this compound against different CDKs are as follows:

| CDK | IC50 (nM) |

|---|---|

| CDK2 | 3 - 80 |

| CDK5 | 9.5 |

| CDK9 | 13 |

| CDK1 | 17 - 60 |

| CDK4 | 200 |

| CDK7 | 220 |

In addition to inhibiting CDKs, this compound also affects protein kinase C alpha (PKCα) in the low micromolar range, leading to significant impacts on cell cycle regulation and apoptosis .

Cell Cycle Arrest

This compound has been shown to induce reversible G1/S phase cell cycle arrest in U2-OS osteosarcoma cells. This effect is primarily attributed to its inhibition of CDK2 and CDK4, which are essential for the transition from G1 to S phase .

Anti-inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism involves downregulation of nuclear factor kappa B (NF-κB) activity, a key pathway in inflammation .

Case Study: Endotoxemia Model

In a study using a mouse model of endotoxemia, this compound treatment resulted in decreased mortality rates and reduced inflammatory cytokine secretion. The compound inhibited nitric oxide production in LPS-stimulated macrophages, further supporting its anti-inflammatory properties .

Cancer Therapy

Given its role as a potent CDK inhibitor, this compound is being investigated for its anticancer potential. By disrupting the cell cycle, it may inhibit tumor growth in various cancers, including breast and prostate cancer . The compound's ability to target multiple CDKs makes it a promising candidate for combination therapies aimed at overcoming resistance mechanisms in cancer treatment.

COVID-19 Related Lung Injury

Recent research has explored this compound's potential in treating lung injuries associated with COVID-19. It was found to reverse gene expression changes related to lung injury in cell lines treated with ACE2 inhibitors, indicating its promise as a repurposed drug for managing COVID-19 complications .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDTACKOAXKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167788 | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164658-13-3 | |

| Record name | CGP-60474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-60474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.